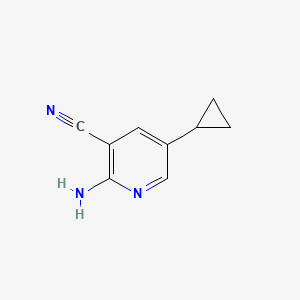

2-Amino-5-cyclopropylnicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-5-cyclopropylnicotinonitrile (ACPN) is an organic compound that is of great interest to scientists due to its unique structure and potential for use in various applications. ACPN is a derivative of nicotinonitrile, which is a component of nicotine, and is an important precursor to many pharmaceuticals, agricultural chemicals, and other compounds. ACPN has been studied extensively in recent years due to its potential applications in medicinal chemistry, biochemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

2-Amino-5-cyclopropylnicotinonitrile serves as a pivotal intermediate in chemical synthesis, particularly in the creation of diverse heterocyclic compounds. For instance, studies have shown that derivatives of aminonicotinonitrile can react with various bi-functional reagents and active methylene reagents to yield a range of compounds like pyrimidines, thiourea derivatives, and 1,8-naphthyridines. These compounds are not only significant in chemical synthesis but also exhibit promising biological activities. For instance, some synthesized compounds demonstrated strong antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as yeast (Mansour, Sayed, Marzouk, & Shaban, 2021), (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Novel Synthesis Methods

Advancements in the synthesis methods involving this compound are notable. For example, an efficient and convenient synthesis process involving base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate has been developed to produce various aminonicotinonitrile derivatives (Farhanullah, Agarwal, Goel, & Ram, 2003). Furthermore, innovative methods using ultrasound irradiation and aqueous media have been utilized to synthesize 2-amino-4,6-diphenylnicotinonitriles, highlighting the push towards more sustainable and environmentally friendly chemical processes (Safari, Banitaba, & Khalili, 2012), (Mansoor, Aswin, Logaiya, Sudhan, & Malik, 2014).

Role in Biological Research

The role of this compound extends into biological research, where its derivatives are utilized to probe biological processes. For instance, the nitrile (C≡N) stretching vibration of certain nitrile-derivatized amino acids is sensitive to the environment, making them valuable tools for studying local hydration status of proteins and various biological processes (Waegele, Tucker, & Gai, 2009).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, leading to changes at the cellular level .

Biochemical Pathways

Similar compounds have been found to influence various metabolic and signaling pathways .

Pharmacokinetics

It’s known that the compound should be stored in a dry environment at 2-8°c for optimal stability .

Result of Action

Similar compounds have shown various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-cyclopropylnicotinonitrile. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Eigenschaften

IUPAC Name |

2-amino-5-cyclopropylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-4-7-3-8(6-1-2-6)5-12-9(7)11/h3,5-6H,1-2H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIBXRMHZQEDKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(N=C2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744648 |

Source

|

| Record name | 2-Amino-5-cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211582-73-8 |

Source

|

| Record name | 2-Amino-5-cyclopropyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)

![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)